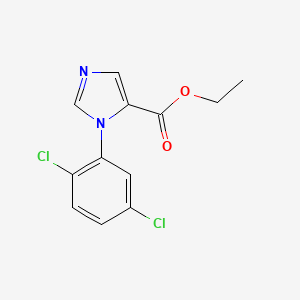

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing both imidazole and substituted phenyl functionalities. The compound's official IUPAC name is this compound, which systematically describes the structural components including the ethyl ester group, the dichlorophenyl substituent, and the imidazole core structure. This nomenclature reflects the specific positioning of substituents and functional groups that are critical for understanding the compound's chemical behavior and potential interactions with biological systems.

The Chemical Abstracts Service registry number for this compound is 893615-95-7, providing a unique identifier for database searches and regulatory documentation. The molecular formula C12H10Cl2N2O2 indicates the presence of twelve carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 285.13 grams per mole. The systematic name incorporates the substitution pattern of the dichlorophenyl group, specifically indicating chlorine atoms at the 2 and 5 positions of the phenyl ring, which significantly influences the compound's electronic properties and steric characteristics.

The International Chemical Identifier (InChI) code for this compound is 1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3, providing a standardized representation of the molecular structure that can be used for computational analysis and database searches. This systematic identification framework enables precise communication about the compound's structure across different scientific disciplines and research applications. The compound belongs to the broader class of imidazole derivatives, which are recognized for their diverse biological activities and potential applications in pharmaceutical development.

Properties

IUPAC Name |

ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSXCLBTLMFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694870 | |

| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-95-7 | |

| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate typically involves:

- Formation of the imidazole core.

- Introduction of the 2,5-dichlorophenyl substituent at the N-1 position.

- Functionalization at the 5-position with a carboxylate group, followed by esterification to the ethyl ester.

Preparation of the Imidazole Core and Substituted Phenyl Group

The imidazole nucleus can be constructed via classical condensation reactions involving α-haloketones and amidines or via cyclization of appropriate precursors. For 1-(2,5-dichlorophenyl) substitution, the starting material often involves 2,5-dichlorobenzyl derivatives or 2,5-dichlorophenyl-substituted amidines.

Esterification of Imidazole-5-carboxylic Acid Derivatives

A key step in preparing this compound is the esterification of the imidazole-5-carboxylic acid or related intermediates such as carboxamide or carbonitrile derivatives.

Method A: Acid-Catalyzed Esterification from Carboxamide or Carbonitrile Precursors

- Starting materials: 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxamide or 1-(2,5-dichlorophenyl)-1H-imidazole-5-carbonitrile.

- Reaction conditions: Heating under reflux with ethanol (or other lower alkanols) in the presence of a strong mineral acid catalyst such as hydrochloric acid or sulfuric acid.

- Outcome: Conversion of the carboxamide or carbonitrile group into the ethyl ester at the 5-position of the imidazole ring.

- Purification: Classical means such as crystallization or chromatography.

This method is adapted from a similar process described for related phenylethyl-substituted imidazole esters, indicating its applicability to dichlorophenyl derivatives by analogy.

Direct Carboxylation of 4,5-Disubstituted Imidazoles

An alternative approach involves the direct carboxylation of 4,5-disubstituted imidazoles under superatmospheric carbon dioxide pressure:

- Reagents: 4,5-disubstituted imidazoles (with the 1-(2,5-dichlorophenyl) group introduced).

- Conditions: Reaction with carbon dioxide at 150–300 °C under superatmospheric pressure in the presence of a base.

- Solvent: The reaction can be solvent-free or use solvents such as aliphatic hydrocarbons, halogenated hydrocarbons, aromatic hydrocarbons, ethers, or aprotic dipolar solvents.

- Outcome: Formation of imidazole-2-carboxylic acids, which can then be esterified to the ethyl ester.

- Advantages: This method allows for a continuous or batchwise process and can be efficient for introducing carboxyl groups into substituted imidazoles.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxamide or carbonitrile | Prepared via multi-step synthesis from substituted phenyl precursors |

| Esterification catalyst | Strong mineral acid (HCl or H2SO4) | Acid catalysis promotes ester formation |

| Alcohol solvent | Ethanol | Lower alkanols preferred for ester formation |

| Temperature | Reflux (~78 °C for ethanol) | Ensures complete conversion |

| Reaction time | Several hours (typically 4-8 h) | Monitored by TLC or HPLC |

| Purification | Crystallization, chromatography | To isolate pure ethyl ester |

Research Findings and Comparative Analysis

- The acid-catalyzed esterification method is widely used due to its simplicity and reliability, especially when starting from carboxamide or carbonitrile intermediates.

- Direct carboxylation using carbon dioxide under pressure offers a greener alternative by avoiding harsh reagents and enabling direct functionalization, but requires specialized equipment and conditions.

- The choice of method depends on the availability of starting materials, desired purity, scale of synthesis, and equipment.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxamide or carbonitrile | Ethanol, HCl or H2SO4, reflux | Simple, well-established | Requires strong acid, longer time |

| Direct CO2 carboxylation | 4,5-Disubstituted imidazole | CO2 (superatmospheric pressure), base, 150–300 °C | Green chemistry approach, continuous or batch | High pressure and temperature required |

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions :

-

Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours converts the ester to 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylic acid in 85% yield.

-

Acidic Hydrolysis : HCl (6M) in refluxing THF achieves similar results but with slightly lower yields (~78%).

Applications :

The carboxylic acid derivative serves as a precursor for amides, hydrazides, and other acylated products. For example, coupling with hydrazine hydrate produces 1-(2,5-dichlorophenyl)-1H-imidazole-5-carbohydrazide, a key intermediate in antimicrobial agent synthesis .

Electrophilic Aromatic Substitution

The imidazole ring participates in electrophilic substitution reactions, with regioselectivity governed by the electron-withdrawing effects of the dichlorophenyl group and ester functionality.

Mechanistic Insight :

The electron-withdrawing dichlorophenyl group deactivates the imidazole ring, directing electrophiles to the C-4 position (meta to the ester) .

Cross-Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed coupling reactions, facilitating the introduction of aryl or alkyl groups.

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C, 12h.

-

Substrate : 1-(2,5-Dichlorophenyl)-1H-imidazole-5-boronic acid (derived via borylation).

-

Product : 1-(2,5-Dichlorophenyl)-4-aryl-1H-imidazole-5-carboxylates.

Buchwald-Hartwig Amination :

-

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos, Cs₂CO₃, toluene, 110°C, 24h.

-

Product : 4-Amino-substituted derivatives.

Reductive Alkylation

The imidazole nitrogen can undergo alkylation under reductive conditions:

Reaction :

-

Substrate : Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate + benzaldehyde.

-

Conditions : NaBH₃CN, MeOH, rt, 6h.

-

Product : Ethyl 1-(2,5-dichlorophenyl)-3-benzyl-1H-imidazole-5-carboxylate.

Application :

This method introduces alkyl chains for modulating lipophilicity in drug design.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form fused heterocycles:

Example :

-

Substrate : this compound + acetylene.

-

Conditions : CuI (10 mol%), DMF, 120°C, 8h.

-

Product : Imidazo[1,2-a]pyridine derivatives.

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/AcOH yields N-oxide derivatives (e.g., 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate N-oxide) in 55% yield .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline, though this is less common due to steric hindrance.

Functional Group Interconversion

The ester group is amenable to transesterification and aminolysis:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux, 4h | Mthis compound | 90% |

| Aminolysis | NH₃/MeOH, 60°C, 3h | 1-(2,5-Dichlorophenyl)-1H-imidazole-5-carboxamide | 83% |

Key Mechanistic and Synthetic Insights

-

The dichlorophenyl group enhances electrophilic substitution regioselectivity at C-4 due to its electron-withdrawing nature .

-

Palladium-catalyzed couplings are highly efficient for diversifying the aryl substituent .

-

Ester hydrolysis proceeds efficiently under mild conditions, enabling rapid access to carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have shown efficacy in targeting specific signaling pathways associated with tumor growth .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Imidazoles are known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. This compound may serve as a lead compound for designing selective inhibitors against specific targets .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing starting materials such as 2,5-dichlorobenzaldehyde and ethyl imidazole-5-carboxylate under acidic conditions to facilitate the formation of the imidazole ring.

- Catalyzed Reactions : Employing catalysts like rhodium or palladium to enhance yields during the synthesis process .

Case Studies in Synthesis

A notable case study involved the use of microwave-assisted synthesis to produce imidazole derivatives efficiently. This method significantly reduced reaction times while improving yields compared to traditional heating methods .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .

In Vivo Studies

Animal model studies are necessary to validate the therapeutic potential of this compound. Preliminary results suggest promising outcomes in reducing tumor sizes in xenograft models when administered at specific dosages .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly. The pathways involved often include inhibition of cytochrome P450 enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares a core imidazole ring with several analogs but differs in substituent patterns and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate and Analogs

Impact of Substituents on Reactivity and Bioactivity

- Chlorine vs. Fluorine : The 2,5-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the 4-fluorophenyl group in its fluorinated analog (CAS: 84962-75-4). This difference may influence binding affinity in biological targets, as chlorine atoms are bulkier and more polarizable than fluorine .

- Ester vs. Ether Groups : The ethyl ester at the 5-position contrasts with the allyl ether in Imazalil, a commercial fungicide. While esters are prone to hydrolysis, allyl ethers in Imazalil contribute to its stability and antifungal activity .

- Nitro Substituents : Compounds with nitro groups (e.g., derivatives) exhibit higher reactivity in reduction or nucleophilic substitution reactions, making them useful intermediates in multi-step syntheses .

Biological Activity

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀Cl₂N₂O₂

- Molar Mass : Approximately 285.13 g/mol

- Functional Groups : Imidazole ring, ethyl ester, dichlorophenyl group

The presence of the dichlorophenyl group enhances the compound's reactivity and potential applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The imidazole ring can bind to metal ions and inhibit cytochrome P450 enzymes, affecting drug metabolism and various biochemical pathways.

- Substrate Mimicry : The compound may mimic natural substrates, blocking enzyme active sites and preventing normal enzymatic function.

- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole rings often exhibit antimicrobial properties against various pathogens .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. Studies have shown:

- Inhibition Against Bacteria : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .

Case Studies

- Study on Antimicrobial Efficacy :

-

Inhibition Studies on Enzymatic Activity :

- Objective : Assess the binding affinity to specific enzymes.

- Methodology : Thermal shift assays were utilized to measure binding affinity.

- Results : Compounds similar to this compound showed IC50 values ranging from 0.001 to 0.1 mM for phosphodiesterase inhibition, suggesting potent biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-Methyl-1H-imidazole-5-carboxylate | C₇H₁₀N₂O₂ | Lacks dichlorophenyl group; simpler structure |

| 2-(2,5-Dichlorophenyl)imidazo[1,2-a]pyridine | C₁₁H₈Cl₂N₂ | Contains a pyridine ring; different biological activities |

| Imidazole-4-carboxylic acid | C₃H₄N₂O₂ | No aromatic substitution; simpler functional group |

The comparison highlights the unique attributes of this compound due to its dichlorophenyl substitution and multifaceted biological activities compared to structurally similar compounds .

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted in the following areas:

- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level.

- In Vivo Studies : Testing the compound's efficacy and safety in animal models to better understand its therapeutic potential.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate with high purity?

- Methodological Answer : A two-step approach is recommended:

Imidazole ring formation : Use a cyclocondensation reaction between 2,5-dichloroaniline and ethyl glyoxylate under acidic conditions (e.g., HCl/EtOH) to form the imidazole core. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Esterification : React the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group. Purify via flash chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze - and -NMR to distinguish between 1H- and 3H-imidazole tautomers. Key signals include the imidazole C-H proton (~7.2–7.5 ppm) and carbonyl carbon (~165–170 ppm).

- X-ray crystallography : Resolve tautomeric and stereochemical uncertainties. For example, a single-crystal X-ray study at 100 K can confirm the 1H-imidazole configuration and substituent positions .

Advanced Research Questions

Q. What strategies are effective for studying enantiomer-specific biological activity of this compound?

- Methodological Answer :

Chiral synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to prepare enantiomers. For example, employ (R)- or (S)-BINOL-derived catalysts during key bond-forming steps.

Activity assays : Test enantiomers in receptor-binding assays (e.g., GABA receptors, given structural similarity to etomidate derivatives). Measure EC values using electrophysiology or fluorescence-based calcium flux assays.

- Reference : Analogous methods for etomidate derivatives show enantiomer-specific anesthetic potency differences .

Q. How can computational modeling predict interactions between this compound and pesticidal targets like fungal CYP51?

- Methodological Answer :

Docking studies : Use software like AutoDock Vina to model the compound into the active site of fungal lanosterol 14α-demethylase (CYP51). Validate with co-crystallized imidazole antifungals (e.g., imazalil ).

MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen-bond persistence with heme iron.

- Note : Experimental validation via enzyme inhibition assays (IC) is critical to reconcile computational predictions .

Q. What experimental designs address contradictions in reported degradation pathways under UV exposure?

- Methodological Answer :

Controlled degradation studies : Expose the compound to UV light (254 nm) in solvents of varying polarity (e.g., methanol vs. acetonitrile). Monitor degradation products via LC-MS/MS.

Mechanistic probes : Use radical scavengers (e.g., TEMPO) to test for radical-mediated pathways. Compare with thermal degradation controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.